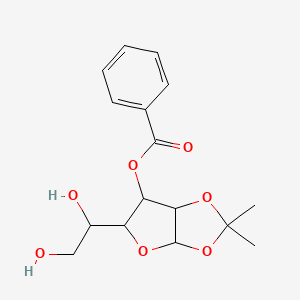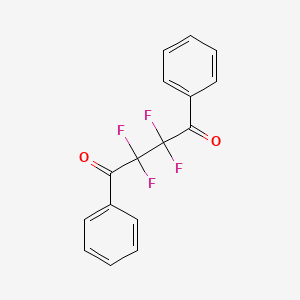
2-Propanol, iron(3+) salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fe(C3H7O)3
. This compound is of significant interest due to its applications in various fields such as catalysis, materials science, and organic synthesis.Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanol, iron(3+) salt (9CI) can be synthesized through the reaction of iron(III) chloride with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
FeCl3+3C3H7OH→Fe(C3H7O)3+3HCl
Industrial Production Methods: Industrial production of 2-Propanol, iron(3+) salt (9CI) often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: 2-Propanol, iron(3+) salt (9CI) can undergo oxidation reactions, often facilitated by its iron(III) center.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The isopropoxide ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions often use alcohols or amines as substituting agents.
Major Products Formed:
Oxidation: Formation of iron oxides or hydroxides.
Reduction: Formation of iron(II) isopropoxide.
Substitution: Formation of new iron(III) complexes with different ligands.
Scientific Research Applications
2-Propanol, iron(3+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the preparation of iron oxide nanoparticles and thin films.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of coatings, adhesives, and as a precursor for other iron-containing compounds.
Mechanism of Action
The mechanism by which 2-Propanol, iron(3+) salt (9CI) exerts its effects is largely dependent on its ability to coordinate with other molecules through its iron(III) center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The molecular targets and pathways involved often include organic substrates that can interact with the iron center, leading to the desired chemical transformations.
Comparison with Similar Compounds
Iron(III) acetylacetonate: Another iron(III) compound used in catalysis and materials science.
Iron(III) chloride: Commonly used in organic synthesis and as a precursor for other iron compounds.
Iron(III) nitrate: Used in various industrial and laboratory applications.
Uniqueness: 2-Propanol, iron(3+) salt (9CI) is unique due to its specific ligand environment provided by the isopropoxide groups. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other iron(III) compounds may not be as effective.
Properties
CAS No. |
502497-80-5 |
|---|---|
Molecular Formula |
C3H8FeO |
Molecular Weight |
115.94 g/mol |
IUPAC Name |
iron;propan-2-ol |
InChI |
InChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
RGDXATQMQZIAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)



![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

